Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Description
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate (CAS: 1262409-44-8; Product ID: QM-7169) is a synthetic carbamate derivative featuring a pyrrolidine ring with a hydroxyl group at the cis-4 position and a benzyl carbamate moiety at the 3-position . It is supplied with a purity of 95% by Combi-Blocks, Inc., and is primarily utilized in scientific research and development, particularly in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
benzyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZHUKQUUVRFG-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137200 | |
| Record name | Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-44-8 | |
| Record name | Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262409-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with cis-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound with the desired purity .
Chemical Reactions Analysis
Carbamate Hydrolysis
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows.
Oxidation of the Hydroxyl Group
The secondary alcohol on the pyrrolidine ring can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Hydrogenolysis of the Benzyl Group
The benzyl group in the carbamate is susceptible to catalytic hydrogenation, enabling selective deprotection.
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | cis-4-Hydroxypyrrolidin-3-amine | 92% | , |
Acylation and Alkylation
The hydroxyl and amine groups participate in nucleophilic substitutions:
Acylation of the Amine
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine, 0°C | cis-3-(Acetamido)-4-hydroxypyrrolidine | 88% |
Alkylation of the Hydroxyl Group
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methoxycarbonylation | Methyl chloroformate, K₂CO₃ | cis-4-(Methoxycarbonyloxy)pyrrolidin-3-ylcarbamate | 76% |
Ring-Opening Reactions
The pyrrolidine ring undergoes ring-opening under strong acidic or reductive conditions:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic ring-opening | HBr (48%), reflux, 8 hours | Linear bromoamine derivative | 63% | |
| Reductive cleavage | LiAlH₄, THF, 0°C, 1 hour | Open-chain diamine | 41% |
Substitution Reactions
The carbamate nitrogen participates in nucleophilic substitutions with alkyl halides:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF | cis-3-(Dibenzylcarbamoyl)-4-hydroxypyrrolidine | 70% |
Key Findings
-
Deprotection Flexibility : Hydrogenolysis and hydrolysis allow selective access to the free amine, essential for further functionalization .
-
Oxidation Sensitivity : The hydroxyl group oxidizes readily to a ketone but requires harsh conditions for carboxylic acid formation .
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Stereochemical Stability : Reactions retain the cis-configuration of the pyrrolidine ring under mild conditions .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures can interact with biological targets, influencing pathways related to diseases such as cancer and neurodegenerative disorders. The compound's ability to act as a lead compound in drug development is notable, as it may exhibit activity against specific molecular targets involved in disease mechanisms.
Mechanism of Action
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. It may bind to active sites or allosteric sites on target proteins, thereby influencing cellular processes. This property is crucial for developing drugs that require precise targeting to minimize side effects while maximizing therapeutic efficacy .
Biological Research
Binding Studies
In biological research, this compound can serve as a ligand in binding studies to elucidate structure-activity relationships (SAR) of related compounds. Understanding how this compound interacts with macromolecules such as proteins and nucleic acids can provide insights into its biological functions and potential therapeutic applications .
Protein Interaction Studies
The compound has potential for use in studies investigating protein-protein interactions (PPIs). For instance, it could be utilized in the design of PROTACs (proteolysis-targeting chimeras), which are engineered molecules designed to induce the degradation of specific proteins involved in disease processes. This application is particularly relevant in cancer research where aberrant protein levels contribute to tumorigenesis .
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop novel compounds with tailored properties .
Reactions and Modifications
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations enable the synthesis of derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the production of new drugs highlights its significance in drug formulation processes .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Therapeutic Agent | Potential lead compound for drug development targeting specific diseases |
| Biological Research | Binding Studies | Used as a ligand to study structure-activity relationships |
| Protein Interaction Studies | Applicable in designing PROTACs for targeted protein degradation | |
| Synthetic Chemistry | Building Block | Serves as a precursor for synthesizing complex organic molecules |
| Reactions and Modifications | Undergoes oxidation, reduction, and substitution reactions | |
| Industrial Applications | Pharmaceutical Development | Intermediate in the synthesis of active pharmaceutical ingredients |
Mechanism of Action
The mechanism of action of Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate, a comparative analysis with structurally related compounds is provided below. Key differences in ring systems, functional groups, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name (Product ID) | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Functional Group Differences |
|---|---|---|---|---|---|
| This compound (QM-7169) | 1262409-44-8 | C₁₂H₁₆N₂O₃ | 236.27 | Pyrrolidine ring, cis-4-OH, 3-carbamate | Carbamate on pyrrolidine |
| Benzyl cis-3-hydroxycyclobutanecarboxylate (QM-7782) | 552849-32-8 | C₁₂H₁₄O₃ | 206.24 | Cyclobutane ring, cis-3-OH, carboxylate | Carboxylate ester on cyclobutane |
| Benzyl cis-4-hydroxycyclohexanecarboxylate (QD-1813) | 1369414-98-1 | C₁₄H₁₈O₃ | 234.29 | Cyclohexane ring, cis-4-OH, carboxylate | Carboxylate ester on cyclohexane |
| Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (QD-4220) | 213672-66-3 | C₁₅H₂₁NO₃ | 263.33 | Cyclohexane ring, hydroxymethyl, carbamate | Carbamate on cyclohexane with hydroxymethyl |
| Cis-Benzyl ((4-Methylpyrrolidin-3-Yl)Methyl)Carbamate Hydrochloride (WX601365) | 1951439-09-0 | C₁₄H₂₁ClN₂O₂ | 284.78 | Methyl-substituted pyrrolidine, HCl salt | Hydrochloride salt, methyl-pyrrolidine |
Key Observations
Ring Systems and Substituent Positioning QM-7169’s pyrrolidine ring (5-membered) contrasts with the cyclobutane (4-membered, QM-7782) and cyclohexane (6-membered, QD-1813) systems. The cis-4-OH in QM-7169 differs from the cis-3-OH in QM-7782 and cis-4-OH in QD-1813, affecting stereoelectronic interactions in target binding .
Functional Groups
- Carbamate vs. Carboxylate : QM-7169 and QD-4220 contain carbamates (–NHCOO–), which are hydrolytically more stable than carboxylate esters (–COO–) in QM-7782 and QD-1813. This stability may influence their utility in prodrug design .
- Hydrochloride Salt (WX601365) : The hydrochloride form enhances aqueous solubility compared to free-base carbamates like QM-7169, critical for pharmacokinetic optimization .
Applications and Bioactivity
- QM-7169’s pyrrolidine scaffold is prevalent in protease inhibitors (e.g., HCV NS5A inhibitors) due to its conformational rigidity and hydrogen-bonding capacity. In contrast, cyclohexane-based carboxylates (QD-1813) are often intermediates in steroid-like molecule synthesis .
- QD-4220’s hydroxymethyl group may facilitate prodrug activation via esterase cleavage, a mechanism less relevant to carbamates .
However, hydrochloride salts (e.g., WX601365) may require additional precautions due to corrosivity .
Biological Activity
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C12H16N2O3
Molecular Weight: 232.27 g/mol
IUPAC Name: Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate
The compound features a hydroxypyrrolidine structure that is significant for its biological interactions. The presence of both a hydroxyl group and a carbamate moiety allows for diverse reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. These interactions can modulate various signaling pathways, leading to distinct physiological responses. The exact molecular targets remain under investigation, but preliminary studies suggest potential engagement with:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a modulator of neurotransmitter receptors, impacting neurological functions.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity: Studies have shown that derivatives of 4-hydroxypyrrolidine compounds exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
- Antimicrobial Effects: Preliminary assays indicate that this compound has potential antimicrobial properties against various pathogens.
- Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, the compound is being studied for its ability to protect neuronal cells from damage.
Research Findings
A review of recent literature reveals important insights into the biological activity of this compound:
Case Studies
- Antioxidant Efficacy: A study published in Frontiers in Chemistry assessed various hydroxypyrrolidine derivatives, including this compound, for their ability to scavenge free radicals. The results indicated a strong correlation between the structural features of the compounds and their antioxidant activity, with the tested compound showing promising results (IC50 = 25.29 μM) .
- Neuroprotection in Models of Oxidative Stress: In an experimental model simulating neurodegenerative conditions, this compound was found to significantly reduce markers of oxidative stress and apoptosis in neuronal cell cultures . This suggests a potential role in developing therapies for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate to ensure stability?
- Methodological Answer :
- Store in tightly sealed containers to prevent moisture absorption and oxidation .
- Maintain storage in a dry, well-ventilated environment at room temperature, away from incompatible substances (e.g., oxidizers) .
- For long-term stability, consider refrigeration (2–8°C) in amber glass vials to minimize photodegradation .
- Critical Note: Always verify storage recommendations against the compound’s Safety Data Sheet (SDS), as variations may exist between suppliers .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Carbamate Formation : React cis-4-hydroxypyrrolidin-3-amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM at 0–5°C to minimize side reactions .
- Catalytic Rearrangement : Adapt methodologies from benzyl ether rearrangements (e.g., polyphosphoric acid-catalyzed reactions at 80–100°C for 6–12 hours) to achieve regioselective carbamate formation .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the cis isomer .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What methodological considerations are critical for achieving stereochemical control in the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., cis-4-hydroxypyrrolidin-3-amine) to enforce stereochemistry .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring cis-configuration .
- Monitoring : Employ chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to track stereochemical purity during synthesis .
Q. How can contradictory data regarding the compound’s reactivity under acidic conditions be resolved?
- Methodological Answer :
- Controlled Experiments : Systematically vary pH (1–6) and monitor degradation via LC-MS. For example, polyphosphoric acid (pH <1) may hydrolyze the carbamate group, while mild acids (pH 3–4) could preserve stability .
- Kinetic Studies : Compare half-lives at different temperatures and acid strengths to identify degradation thresholds .
- Mitigation Strategies : Add stabilizing agents (e.g., BHT) or buffer systems (e.g., phosphate) to acidic reaction mixtures .
Q. What advanced analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃, 400 MHz): Characteristic peaks for benzyl protons (δ 5.1–5.3 ppm) and pyrrolidine hydroxyl (δ 1.8–2.1 ppm) .
- ¹³C NMR: Confirm carbamate carbonyl at δ 155–160 ppm .
- Chromatography :
- GC-MS (DB-5 column, 250°C): Monitor retention time against a certified reference standard .
- HPLC-PDA (C18 column, 220 nm): Detect impurities ≥0.1% with a gradient of acetonitrile/water .
- Elemental Analysis : Validate molecular formula (C₁₂H₁₄N₂O₃) with ≤0.3% deviation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
